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Compound of Interest

Compound Name: PG106

Cat. No.: B612409

The PG106 plasmid is a versatile and highly valuable tool for researchers in molecular biology,
particularly those working with Porphyromonas, Bacteroides, and related bacteria. This
document provides a comprehensive technical overview of the PG106 vector, its variants, and
associated experimental protocols, designed for scientists and professionals in drug
development.

Core Vector Characteristics

The PG106 vector is an Escherichia coli / Bacteroides shuttle vector, engineered for stable
maintenance and gene expression in both bacterial hosts. Its construction is based on the

pUC19 and pYH420 vector backbones.[1] This dual-origin design allows for the convenient
cloning of genes of interest in E. coli before subsequent transfer to and study in anaerobic

bacteria like Porphyromonas gingivalis and Bacteroides thetaiotaomicron.[2]

A key feature of the PG106 series is the inclusion of a multiple cloning site (MCS) within the
lacZ gene, which facilitates blue-white screening for successful insertion of foreign DNA when
working in appropriate E. coli strains.[2] The stability of the vector in P. gingivalis is attributed to
the inclusion of the full Mob—Rep (MR) fragment, which was found to be essential for optimal
plasmid retention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative features of the PG106 plasmid and its

common variants.
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Data sourced from Addgene.[1]

Plasmid Map and Key Genetic Elements

The PG106 vector contains several critical genetic elements that enable its function as a
shuttle vector. These include origins of replication for both E. coli and Bacteroides, selectable
markers for antibiotic resistance, and a multiple cloning site for the insertion of foreign DNA.
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Caption: A conceptual diagram of the PG106 plasmid vector, highlighting key genetic elements.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the PG106
plasmid vector, as described in the foundational research by Jones et al. (2020).[2]

Vector Construction Workflow

The construction of the pG106 shuttle vector involved the ligation of components from the
pUC19 and pYH420 plasmids. This process is outlined in the diagram below.
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Caption: Workflow for the construction of the PG106 shuttle vector.

Bacterial Transformation Protocol (Heat Shock)

Materials:

Competent E. coli cells (e.g., DH50)

e PG106 plasmid DNA (1-10 ng)

e SOC or LB medium

o Agar plates with appropriate antibiotics

e Microcentrifuge tubes

» Water bath at 42°C

e |ce

Procedure:

e Thaw competent cells on ice.

e Add 1-5 ul of PG106 plasmid DNA to 50 pl of competent cells.

 Incubate the cell/DNA mixture on ice for 30 minutes.

o Heat shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.
e Immediately transfer the tube back to ice for 2 minutes.

e Add 950 pl of SOC or LB medium to the tube.

e Incubate at 37°C for 1 hour with shaking.

o Plate 100-200 pl of the cell suspension onto agar plates containing the appropriate antibiotic.

e Incubate the plates overnight at 37°C.
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Conjugation Protocol for Transfer to P. gingivalis

Materials:

E. coli donor strain carrying the PG106 plasmid and a helper plasmid (e.g., RK231)

P. gingivalis recipient strain

Appropriate liquid media for both strains

Nitrocellulose filters

Agar plates with appropriate antibiotics for selection

Procedure:

Grow early log-phase cultures of the E. coli donor and P. gingivalis recipient strains.

o Concentrate the cultures by centrifugation.

e Resuspend the cell pellets and mix the donor and recipient cells at a ratio of 20:1.

e Spot the cell mixture onto a nitrocellulose filter placed on a non-selective agar plate.
 Incubate the filter mating plate under conditions suitable for both donor and recipient growth.
 After incubation, resuspend the cells from the filter in liquid medium.

o Plate serial dilutions of the cell suspension onto selective agar plates that permit the growth
of P. gingivalis transconjugants while inhibiting the growth of the E. coli donor.

Incubate the plates under anaerobic conditions until colonies appear.

Plasmid Stability Assay

This assay is designed to determine the stability of the PG106 plasmid in the host organism
over several generations without selective pressure.
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Caption: Experimental workflow for assessing the stability of the PG106 plasmid.

Applications in Research

The PG106 shuttle vector and its derivatives are invaluable for a range of molecular biology
applications in anaerobic bacteria, including:

» Gene Complementation Studies: The vector can be used to introduce a wild-type copy of a
gene into a mutant strain to confirm that the observed phenotype is due to the mutation.[2]

o Gene Expression Analysis: By cloning a promoter of interest upstream of a reporter gene
(e.g., fluorescent proteins) in PG106, researchers can study gene expression patterns under
different conditions.[2]

o Protein Overexpression and Purification: The vector can be used to express and purify
proteins of interest from Bacteroides or Porphyromonas.

Conclusion

The PG106 plasmid vector represents a significant tool for the genetic manipulation of
Porphyromonas, Bacteroides, and related species. Its shuttle capabilities, stability, and the
availability of multiple selectable markers make it a versatile platform for a wide array of
research applications, from fundamental studies of gene function to the development of novel
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therapeutic strategies. This guide provides a foundational understanding of the vector's
properties and the experimental protocols necessary for its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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